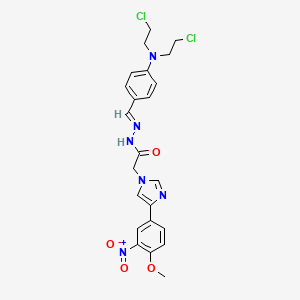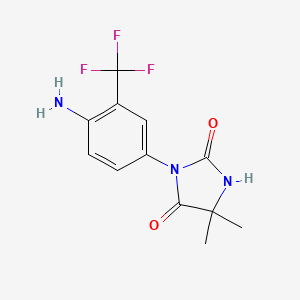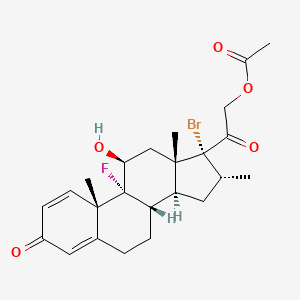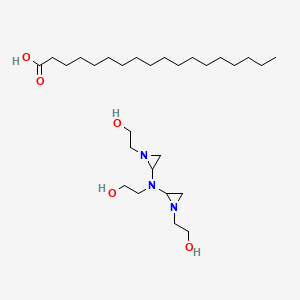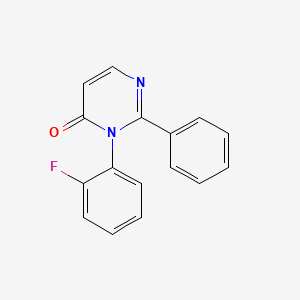
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- is a heterocyclic compound that features a pyrimidinone core substituted with a 2-fluorophenyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the pyrimidinone ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as sodium hydride or potassium carbonate .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of high-pressure autoclaves and catalysts like platinum on carbon or Raney nickel . The process may include steps such as hydrogenation and purification through crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction cascades that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl-: Similar structure but with a chlorine atom instead of fluorine.
4(3H)-Pyrimidinone, 3-(2-bromophenyl)-2-phenyl-: Similar structure but with a bromine atom instead of fluorine.
4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl-: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-phenyl- imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets . This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
89069-60-3 |
|---|---|
Molekularformel |
C16H11FN2O |
Molekulargewicht |
266.27 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C16H11FN2O/c17-13-8-4-5-9-14(13)19-15(20)10-11-18-16(19)12-6-2-1-3-7-12/h1-11H |
InChI-Schlüssel |
FMPNYHFDJWREKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


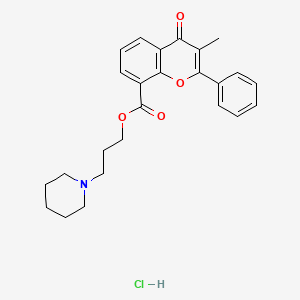
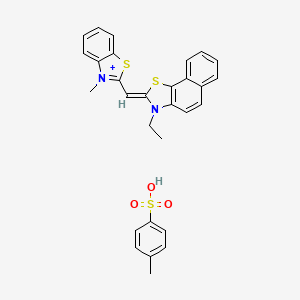
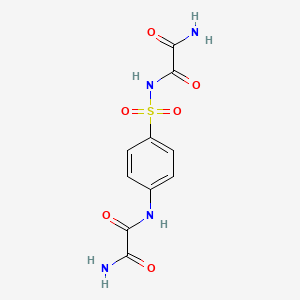
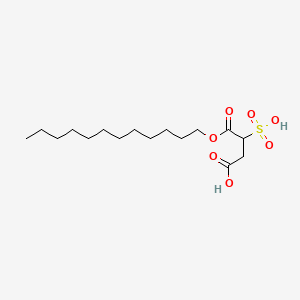


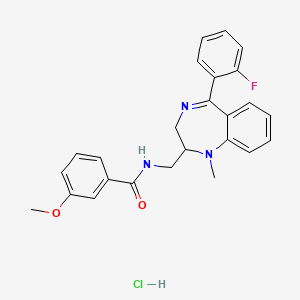

![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)

